2-Naphthalenesulfonic acid, 5-(bis(methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, sodium salt
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Overview
Description
2-Naphthalenesulfonic acid, 5-(bis(methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, sodium salt is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes multiple sulfonyl groups attached to a naphthalene ring. It is commonly used in research and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 5-(bis(methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, sodium salt involves multiple steps. The process typically starts with the sulfonation of naphthalene to produce naphthalenesulfonic acid. This intermediate is then subjected to further reactions to introduce the bis(methylsulfonyl)amino and methylsulfonyl groups. The final step involves the neutralization of the acid with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonic acid, 5-(bis(methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfone and amine derivatives, which have their own unique applications in different fields.
Scientific Research Applications
2-Naphthalenesulfonic acid, 5-(bis(methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, sodium salt is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a labeling agent for proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenesulfonic acid, 5-(bis(methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, sodium salt involves its interaction with specific molecular targets. The sulfonyl groups play a crucial role in binding to target molecules, facilitating various biochemical and chemical processes. The pathways involved include enzyme inhibition, protein modification, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-naphthalenesulfonate
- Sodium beta-naphthalenesulfonate
- Sodium naphthalene-6-sulfonate
Uniqueness
Compared to similar compounds, 2-Naphthalenesulfonic acid, 5-(bis(methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, sodium salt stands out due to its multiple sulfonyl groups, which enhance its reactivity and binding affinity. This makes it particularly useful in applications requiring strong and specific interactions with target molecules.
Properties
CAS No. |
58596-06-8 |
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Molecular Formula |
C13H14NNaO10S4 |
Molecular Weight |
495.5 g/mol |
IUPAC Name |
sodium;5-[bis(methylsulfonyl)amino]-1-methylsulfonyloxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C13H15NO10S4.Na/c1-25(15,16)14(26(2,17)18)11-6-4-5-10-9(11)7-8-12(28(21,22)23)13(10)24-27(3,19)20;/h4-8H,1-3H3,(H,21,22,23);/q;+1/p-1 |
InChI Key |
UKAAIGAWWCHXAM-UHFFFAOYSA-M |
Canonical SMILES |
CS(=O)(=O)N(C1=CC=CC2=C1C=CC(=C2OS(=O)(=O)C)S(=O)(=O)[O-])S(=O)(=O)C.[Na+] |
Origin of Product |
United States |
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